2-Hexylmagnesium bromide
Description
2-Hexylmagnesium bromide (CAS 3761-92-0), also known as hexan-1-ide magnesium bromide, is a Grignard reagent with the linear formula CH₃(CH₂)₅MgBr . This organomagnesium compound is widely employed in organic synthesis for its nucleophilic properties, enabling the formation of carbon-carbon bonds. Its primary applications include the preparation of hexyl-substituted alcohols, ketones, and other intermediates critical to pharmaceuticals, agrochemicals, and materials science . The reagent is typically used in anhydrous ethereal solvents (e.g., diethyl ether or tetrahydrofuran) under inert conditions due to its high reactivity with moisture and oxygen .
Structurally, the magnesium center is bonded to a hexyl chain and a bromide ion, facilitating its role in alkylation and addition reactions. Its commercial availability as a solution (e.g., 1.0 M in THF) ensures consistent reactivity and selectivity in large-scale syntheses .
Properties
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONAQSKYPWBIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Preparation Methods
Reaction Setup and Conditions
The synthesis requires:
- Magnesium turnings : High-purity (99.9%) to minimize side reactions.
- 1-Bromohexane : Distilled to remove impurities.
- Solvents : Anhydrous diethyl ether or tetrahydrofuran, dried over molecular sieves.
- Apparatus : Three-necked flask fitted with a reflux condenser, drying tube (calcium sulfate), and inert gas (argon/nitrogen) inlet.
Table 1: Laboratory-Scale Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Diethyl ether | 85–90% |
| Temperature | 35–45°C (reflux) | Maximizes Mg activation |
| Magnesium particle size | 0.5–1.0 mm | Enhances surface area |
| Molar ratio (Mg:1-Bromohexane) | 1.1:1 | Prevents excess Mg |
Step-by-Step Synthesis Procedure
- Magnesium Activation : Clean magnesium turnings with dilute HCl, rinse with acetone, and dry at 110°C.
- Solvent Addition : Charge the flask with 200 mL anhydrous diethyl ether under argon.
- Initiating the Reaction : Add a small aliquot of 1-bromohexane (5% total) to the magnesium. Exothermic reaction onset is indicated by bubbling and cloudiness.
- Gradual Addition : Slowly add remaining 1-bromohexane (dropwise over 1 hour) to maintain reflux.
- Post-Reaction Stirring : Reflux for 2 hours until magnesium is consumed (gray suspension forms).
Industrial-Scale Production Techniques
Industrial synthesis scales the laboratory method with modifications:
- Continuous-Flow Reactors : Enhance heat dissipation and reduce reaction time (Table 2).
- Entrainment Agents : 1,2-Dibromoethane (0.5–1.0 wt%) cleans magnesium surfaces, accelerating initiation.
Table 2: Industrial vs. Laboratory Methods
| Factor | Laboratory | Industrial |
|---|---|---|
| Scale | 0.1–1.0 mol | 100–1,000 mol |
| Solvent Recovery | 70–80% | 95–98% (distillation) |
| Reaction Time | 3–4 hours | 1–2 hours |
| Yield | 85–90% | 92–95% |
Reaction Mechanism and Magnesium Bromide’s Role
The mechanism involves radical intermediates:
- Electron Transfer : Mg donates electrons to 1-bromohexane, cleaving the C-Br bond.
- Radical Formation : Hexyl radicals (C₆H₁₃- ) adsorb onto Mg surfaces.
- Grignard Formation : Radicals combine with Mg to form CH₃(CH₂)₅MgBr.
Magnesium bromide (MgBr₂), a byproduct, acts catalytically by:
Optimization Strategies and Yield Enhancement
Solvent Selection
Ether solvents stabilize the Grignard reagent through Lewis acid-base interactions.
Table 3: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Diethyl ether | 4.3 | 34.6 | 88 |
| Tetrahydrofuran | 7.6 | 66 | 92 |
| 2-Methyltetrahydrofuran | 6.2 | 80 | 90 |
Tetrahydrofuran’s higher boiling point allows reflux at 66°C, improving Mg activation.
Chemical Reactions Analysis
Types of Reactions
2-Hexylmagnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It can add to electrophiles such as carbonyl compounds (aldehydes, ketones) to form alcohols or carboxylic acids
Reduction Reactions: It can reduce certain functional groups like ketones, esters, and nitriles to form alcohols or amines.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
The common reagents used in reactions with this compound include carbonyl compounds (for addition reactions), alkyl halides (for substitution reactions), and various electrophiles. The reactions are typically carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent the Grignard reagent from decomposing .
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: Formed from the addition of the Grignard reagent to aldehydes or ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Scientific Research Applications
2-Hexylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize various organic compounds, including pharmaceuticals, natural products, and specialty chemicals
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of biologically active molecules and drug intermediates.
Agricultural Chemistry: It is used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-hexylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly polarized towards the carbon atom. This makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. The Grignard reagent can add to carbonyl compounds, resulting in the formation of new carbon-carbon bonds . The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic carbon attacks the electrophilic carbonyl carbon, followed by protonation to yield the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Bromohexanoyl Bromide (CAS 38532-59-1)
- Molecular Formula : C₆H₁₀Br₂O
- Structure : Br(CH₂)₄CH(Br)COBr
- Reactivity: Unlike 2-hexylmagnesium bromide, 2-bromohexanoyl bromide is an electrophilic acylating agent. The presence of two bromine atoms and an acyl bromide group makes it highly reactive toward nucleophiles like amines and alcohols, facilitating the synthesis of brominated esters or amides .
- Applications : Used to introduce bromoacyl groups into organic molecules, particularly in pharmaceutical intermediates.
- Safety : Corrosive and moisture-sensitive; requires personal protective equipment (PPE) and ventilation to avoid respiratory and dermal exposure .
1-Hexyl-3-methylimidazolium Bromide (CAS 85100-78-3)
- Molecular Formula : C₁₀H₁₉BrN₂
- Structure : A room-temperature ionic liquid with a hexyl chain and methylimidazolium cation.
- Reactivity: Non-volatile and thermally stable, it serves as a solvent or catalyst in green chemistry applications.
- Applications : Electrolytes in batteries, solvents for cellulose dissolution, and catalysts in organic transformations .
- Safety : Requires avoidance of strong oxidizers and proper sealing to prevent moisture absorption .
2-Bromoacetamide (C₂H₄BrNO)
- Structure : BrCH₂CONH₂
- Reactivity: Functions as an alkylating agent and participates in hydrogen bonding due to its carboxamide dimer structure. Its bromine atom enables halogenation reactions, but it lacks the organometallic reactivity of Grignard reagents .
- Applications : Crystallography studies and synthesis of modified peptides or polymers .
- Safety : Less reactive than this compound but requires precautions against dust inhalation .
Mercury(II) Bromide (HgBr₂)
- Molecular Formula : HgBr₂
- It participates in mercury-mediated couplings but poses significant environmental and health risks .
- Applications: Historical use in antiseptics and analytical chemistry, now restricted due to toxicity .
- Safety : Highly regulated; requires stringent controls to prevent bioaccumulation and acute poisoning .
Data Table: Comparative Analysis of Brominated Compounds
Biological Activity
2-Hexylmagnesium bromide, a Grignard reagent, is primarily utilized in organic synthesis for its nucleophilic properties. Its biological activity, particularly in the context of anti-inflammatory and antibacterial effects, has garnered attention in recent research. This article reviews the biological activities associated with this compound, supported by data tables and case studies.
This compound is synthesized through the reaction of magnesium turnings with 1-bromohexane in diethyl ether. This compound is characterized by its ability to act as a nucleophile in various organic reactions, including additions to carbonyl compounds and aromatic systems .
Anti-Inflammatory Activity
Recent studies have explored the anti-inflammatory properties of compounds related to this compound. For instance, a study evaluated several synthesized compounds for their ability to inhibit edema in a controlled environment. The results are summarized in Table 1:
| Compound | Edema Volume (± S.E) | % Inhibition | Potency |
|---|---|---|---|
| 1 | 1.080 ± 0.030 | 49.76 | 0.68 |
| 2 | 1.133 ± 0.049 | 47.30 | 0.64 |
| 3 | 1.000 ± 0.025 | 53.48 | 0.73 |
| 7 | 0.800 ± 0.036 | 62.79 | 0.86 |
| Ibuprofen | 0.583 ± 0.060 | 72.88 | 1 |
| Control | 2.150 ± 0.056 | - | - |
The synthesized compounds exhibited anti-inflammatory activity ranging from 12.41% to 62.79% , with ibuprofen serving as a standard reference at 72.88% inhibition . Notably, compound 7 , which contains polar hydroxyl and chloro substituents, demonstrated superior efficacy.
Antibacterial Activity
In addition to anti-inflammatory effects, the antibacterial properties of related compounds were assessed against various bacterial strains, particularly Gram-negative bacteria:
- Compounds 7 and 8 showed significant activity against Proteus mirabilis, Pseudomonas putida, Pseudomonas aeruginosa, and Shigella flexineri.
- The presence and position of functional groups were critical determinants of antibacterial efficacy.
The study indicated that compounds with electronegative halogens and polar functional groups tended to exhibit higher antibacterial activity compared to those lacking these features .
Case Studies
A notable case study involved the use of hexylmagnesium bromide in the synthesis of biologically active molecules through catalytic enantioselective addition reactions:
- The addition of hexylmagnesium bromide to N-tosyl silyl ketimines resulted in high yields (77-99%) and enantioselectivities (70-94%), showcasing its utility in producing complex organic molecules with potential biological applications .
Environmental Impact
Research has also highlighted the ecological implications of organomagnesium compounds like hexylmagnesium bromide in marine environments:
Q & A
Basic Research Questions
What are the critical safety protocols for handling 2-Hexylmagnesium bromide in laboratory settings?
This compound, a Grignard reagent, requires stringent safety measures due to its pyrophoric nature and reactivity with moisture. Key protocols include:
- Ventilation : Use fume hoods to prevent vapor accumulation, especially in enclosed spaces .
- Ignition Prevention : Eliminate heat sources, sparks, and static discharge by grounding equipment and using anti-static tools .
- PPE : Flame-resistant, anti-static lab coats; gloves compliant with EN 374 standards; and safety goggles (e.g., ANSI Z87.1). Respiratory protection (e.g., N100/P3 masks) may be needed if ventilation is inadequate .
- Emergency Preparedness : Keep dry sand or inert adsorbents nearby for spill containment. Avoid water for fire suppression (use CO₂ or dry chemical extinguishers) .
How should this compound be stored to maintain stability and prevent decomposition?
Optimal storage conditions for this compound (typically supplied in solution) include:
- Temperature : Store at 4°C in a dry, inert environment to slow degradation .
- Container Integrity : Use airtight, moisture-resistant containers under nitrogen or argon atmospheres to prevent hydrolysis .
- Compatibility : Avoid proximity to oxidizing agents, acids, or halogenated solvents, which may trigger violent reactions .
What are the recommended personal protective equipment (PPE) for working with this compound?
- Eye/Face Protection : Full-face shields or goggles meeting EN 166/ANSI standards .
- Gloves : Chemically resistant gloves (e.g., nitrile or neoprene) tested against Grignard reagents. Replace gloves immediately if compromised .
- Clothing : Flame-resistant, anti-static lab coats with sealed seams to prevent skin contact .
- Respiratory Protection : Air-purifying respirators (e.g., N100) for prolonged exposure or high vapor concentrations .
Advanced Research Questions
What experimental parameters significantly influence the reactivity of this compound in nucleophilic addition reactions?
Reactivity depends on:
- Solvent Choice : THF or 2-MeTHF enhances nucleophilicity by stabilizing the Grignard complex. Polar aprotic solvents (e.g., ethers) are preferred over hydrocarbons .
- Temperature Control : Slow addition at −10°C to 0°C minimizes exothermic side reactions (e.g., enolization or reduction) .
- Substrate Compatibility : Steric hindrance in electrophiles (e.g., bulky ketones) may reduce yields, necessitating optimized stoichiometry .
Table 1 : Solvent Effects on Reactivity
How can researchers address discrepancies in reported reaction yields under varying solvent conditions?
Yield variations often stem from:
- Moisture Contamination : Trace water in solvents or substrates hydrolyzes the Grignard reagent, reducing effective concentration. Use molecular sieves or distillation for solvent drying .
- Solvent Purity : Commercial THF may contain stabilizers (e.g., BHT) that inhibit reactivity. Pre-treatment with activated alumina is recommended .
- Reaction Monitoring : In situ techniques (e.g., GC-MS or NMR) help track intermediate formation and adjust reaction parameters dynamically .
What strategies minimize side reactions during alkylation using this compound?
- Controlled Addition : Use syringe pumps for slow, dropwise addition to avoid localized overheating .
- Inert Atmosphere : Rigorous nitrogen/argon purging prevents oxidation or moisture ingress .
- Quenching Optimization : Gradual quenching with saturated NH₄Cl (aq) at low temperatures minimizes exothermic hazards and byproduct formation .
Table 2 : Common Side Reactions and Mitigation
Methodological Notes
- Data Contradictions : Discrepancies in literature may arise from undocumented impurities or variations in substrate purity. Replicate experiments with rigorously dried substrates and standardized protocols .
- Advanced Characterization : Employ techniques like cryo-TEM or X-ray crystallography to study Grignard complex structures and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
